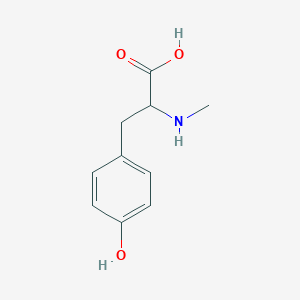

N-Methyl-L-tyrosine

Overview

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl tyrosine typically involves the N-methylation of tyrosine. One common method is the alkylation of tyrosine using methyl iodide in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions and yields N-methyl tyrosine as the primary product.

Industrial Production Methods

Industrial production of N-methyl tyrosine may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, enzymatic methods using tyrosine methyltransferase can be employed for the selective methylation of tyrosine .

Chemical Reactions Analysis

Types of Reactions

N-methyl tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and cerium(IV) ammonium nitrate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various N-alkyl and N-acyl derivatives.

Scientific Research Applications

N-methyl tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of novel biomaterials and therapeutic agents.

Mechanism of Action

The precise mechanism of action of N-methyl tyrosine is not fully understood. it is believed that the methyl group on the nitrogen atom may induce changes in the molecule’s electrostatic properties, leading to alterations in its biological effects . N-methyl tyrosine may interact with various molecular targets and pathways, including those involved in neurotransmitter synthesis and protein modification .

Comparison with Similar Compounds

Similar Compounds

Tyrosine: The parent compound, which lacks the N-methyl group.

Metyrosine: An inhibitor of tyrosine hydroxylase, used in the treatment of pheochromocytoma.

N-methyl-DL-tyrosine: A racemic mixture of N-methyl tyrosine.

Uniqueness

N-methyl tyrosine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike tyrosine, N-methyl tyrosine has enhanced lipophilicity and altered electrostatic properties, making it more suitable for certain applications in medicinal chemistry and protein engineering .

Biological Activity

N-Methyl-L-tyrosine (NMT) is a methylated derivative of the amino acid L-tyrosine, which plays a significant role in various biological processes. This article reviews the biological activity of NMT, focusing on its biochemical interactions, pharmacological effects, and potential therapeutic applications.

This compound can be synthesized through various methods, including enzymatic reactions and chemical methylation. The compound features a methyl group attached to the nitrogen atom of the amino group, which alters its biological properties compared to its parent compound, L-tyrosine.

Biological Activities

1. Enzymatic Inhibition:

this compound has been shown to act as a non-competitive inhibitor of L-amino acid oxidase (LAAO), an enzyme involved in the oxidative deamination of amino acids. In studies, it was found that NMT inhibits LAAO activity without affecting the binding affinity of the substrate, indicating its potential use in regulating metabolic pathways that involve this enzyme .

2. Antioxidant Properties:

Like other tyrosine derivatives, NMT exhibits antioxidant activities due to its phenolic structure. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and maintaining overall health .

3. Neuroprotective Effects:

Research suggests that NMT may have neuroprotective properties. It has been associated with the modulation of neurotransmitter levels and could potentially be beneficial in conditions like Parkinson's disease where dopaminergic signaling is compromised .

Table 1: Summary of Biological Activities of this compound

Cytotoxicity Studies

In vitro studies have demonstrated that NMT exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported IC50 values ranging from 9.4 to 13.8 µM against several cancer types, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its structural modifications compared to L-tyrosine. The methyl group enhances its ability to interact with biological targets through:

- Hydrogen bonding : The presence of the methyl group may influence the compound's solubility and binding affinity.

- Van der Waals interactions : These interactions are crucial for the stability of enzyme-substrate complexes.

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDLCFOOGCNDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870596 | |

| Record name | N-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19897-63-3 | |

| Record name | N-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.